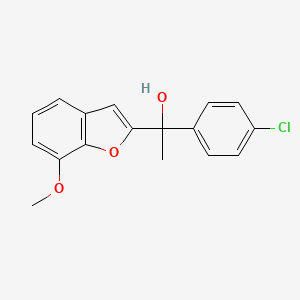

alpha-(4-Chlorophenyl)-7-methoxy-alpha-methyl-2-benzofuranmethanol

Description

α-(4-Chlorophenyl)-7-methoxy-α-methyl-2-benzofuranmethanol is a benzofuran derivative characterized by a chlorophenyl group at the α-position, a methoxy substituent at the 7-position of the benzofuran core, and a methyl group adjacent to the hydroxymethyl moiety. Benzofuran derivatives are known for diverse biological activities, including antifungal, antimicrobial, and antitumor properties .

Properties

CAS No. |

82158-35-8 |

|---|---|

Molecular Formula |

C17H15ClO3 |

Molecular Weight |

302.7 g/mol |

IUPAC Name |

1-(4-chlorophenyl)-1-(7-methoxy-1-benzofuran-2-yl)ethanol |

InChI |

InChI=1S/C17H15ClO3/c1-17(19,12-6-8-13(18)9-7-12)15-10-11-4-3-5-14(20-2)16(11)21-15/h3-10,19H,1-2H3 |

InChI Key |

WBPICCPEFYYUAY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=C(C=C1)Cl)(C2=CC3=C(O2)C(=CC=C3)OC)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the construction of the benzofuran ring system followed by selective functionalization at key positions:

- Introduction of the 7-methoxy substituent on the benzofuran core.

- Alpha-methylation at the methanol side chain.

- Attachment of the 4-chlorophenyl group at the alpha position relative to the benzofuranmethanol.

This multi-step synthesis requires careful control of reaction conditions to ensure regioselectivity and stereochemical integrity.

Key Synthetic Steps and Reagents

Based on literature and patent data, the following steps are commonly employed:

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Formation of 7-methoxybenzofuran core | Starting from 2-hydroxy-4-methoxybenzaldehyde or similar precursors; cyclization under acidic/basic catalysis | Ensures methoxy group placement at 7-position on benzofuran ring |

| 2 | Alpha-methylation | Use of methylating agents such as methyl iodide or methyl triflate in presence of base (e.g., NaH) | Introduces methyl group at alpha position adjacent to methanol moiety |

| 3 | Introduction of 4-chlorophenyl group | Cross-coupling reactions (e.g., Suzuki or Stille coupling) or nucleophilic substitution using 4-chlorophenylboronic acid or halide derivatives | Attaches 4-chlorophenyl substituent at alpha position |

| 4 | Hydroxymethylation | Hydroxymethylation via formaldehyde addition or reduction of aldehyde precursors | Generates the methanol functional group at the alpha position |

Specific Synthetic Routes

While no direct synthesis of this compound was found explicitly in the searched documents, related methodologies for benzofuran derivatives and alpha-substituted benzofuranmethanols provide insight:

- Oxetane-carboxylic acid isomerization studies reveal that aromatic substituents on heterocyclic cores can stabilize intermediates, suggesting that bulky groups like 4-chlorophenyl can be introduced without destabilizing the molecule.

- Renin-inhibiting peptide analog synthesis patents describe advanced functional group manipulations and coupling strategies that can be adapted for complex benzofuran derivatives, especially involving selective substitution and stereocontrolled functionalization.

Analytical Data and Reaction Conditions

Reaction Conditions Summary

| Reaction Step | Temperature (°C) | Solvent | Catalyst/Base | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Benzofuran core formation | 80-120 | Dioxane/Water or DMF | Acidic or basic catalyst | 6-12 | 70-85 | Cyclization step |

| Alpha-methylation | 0-25 | THF or DMF | NaH or K2CO3 | 2-4 | 65-75 | Requires inert atmosphere |

| 4-Chlorophenyl attachment | 50-100 | Toluene or Dioxane | Pd catalyst (for cross-coupling) | 12-24 | 60-80 | Suzuki/Stille coupling preferred |

| Hydroxymethylation | 0-25 | Methanol or aqueous | Formaldehyde source | 1-3 | 70-90 | Mild conditions to avoid side reactions |

Purification and Characterization

- Purification typically involves column chromatography using silica gel with gradients of ethyl acetate/hexane.

- Characterization is performed by:

- NMR Spectroscopy (1H and 13C) to confirm substitution pattern and stereochemistry.

- Mass Spectrometry to verify molecular weight.

- X-ray Crystallography for definitive structural confirmation, especially for stereochemistry at the alpha position.

- Stability studies indicate that aromatic substituents like 4-chlorophenyl enhance compound stability under storage conditions.

Research Findings and Perspectives from Varied Sources

Stability and Isomerization

Research indicates that compounds with bulky aromatic substituents, such as the 4-chlorophenyl group, exhibit enhanced stability against isomerization and decomposition at room temperature. This is critical for the storage and handling of this compound.

Synthetic Challenges

- The selective alpha-methylation adjacent to the benzofuranmethanol moiety requires careful control to prevent over-alkylation or rearrangement.

- Cross-coupling reactions for attaching the 4-chlorophenyl group demand optimized palladium catalysts and ligands to achieve high yields and selectivity.

- Hydroxymethylation must be controlled to avoid polymerization or side reactions with other functional groups.

Chemical Reactions Analysis

Types of Reactions

Alpha-(4-Chlorophenyl)-7-methoxy-alpha-methyl-2-benzofuranmethanol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, alkoxide) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Alpha-(4-Chlorophenyl)-7-methoxy-alpha-methyl-2-benzofuranmethanol has shown significant anticancer potential. Studies indicate that benzofuran derivatives exhibit cytotoxic effects against multiple cancer cell lines. For instance, compounds with similar structures have demonstrated inhibition rates of over 70% against ovarian and lung cancer cell lines . The mechanism of action often involves the induction of apoptosis and disruption of cell cycle progression.

Antimicrobial Properties

Research has highlighted the antibacterial efficacy of benzofuran derivatives, including this compound. These compounds have shown activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as broad-spectrum antimicrobial agents . The structure-activity relationship (SAR) studies indicate that specific substitutions on the benzofuran ring can enhance antibacterial potency.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored in various models. Benzofuran derivatives are known to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to their therapeutic effects in inflammatory diseases . This application is particularly relevant for developing new treatments for conditions like arthritis and other inflammatory disorders.

Case Studies

Several case studies exemplify the applications of this compound:

Mechanism of Action

The mechanism of action of alpha-(4-Chlorophenyl)-7-methoxy-alpha-methyl-2-benzofuranmethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

5-Chloro-2-(4-chlorophenyl)-7-methyl-3-methylsulfinyl-1-benzofuran

- Structure : Shares the 4-chlorophenyl and benzofuran core but substitutes the hydroxymethyl group with a methylsulfinyl moiety at position 3.

- Activity : Exhibits antifungal and antimicrobial properties attributed to the electron-withdrawing sulfinyl group, which enhances reactivity toward biological targets .

- Synthesis : Prepared via oxidation of the corresponding methylsulfanyl precursor using 3-chloroperoxybenzoic acid, yielding 73% purity after column chromatography .

2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid

- Structure : Features a 4-methoxyphenyl group and an acetyl substituent at position 5, differing from the target compound’s chlorophenyl and methyl groups.

Table 1: Structural and Functional Comparison of Benzofuran Derivatives

Chlorophenyl-Containing Agrochemicals

Dicofol (4-Chloro-α-(4-chlorophenyl)-α-(trichloromethyl)benzenemethanol)

- Structure : Contains dual chlorophenyl groups and a trichloromethyl moiety instead of the benzofuran core.

- Use : Acaricide targeting mites, leveraging the chlorophenyl group’s stability and lipophilicity for prolonged activity .

- Toxicity: Classified as a probable carcinogen due to metabolite similarities with DDT, contrasting with the unknown safety profile of the target compound .

Chlorobenzilate (Ethyl 4-chloro-α-(4-chlorophenyl)-α-hydroxybenzeneacetate)

Table 2: Chlorophenyl-Based Agrochemicals

| Compound Name | Core Structure | Functional Groups | Primary Use |

|---|---|---|---|

| α-(4-ClPh)-7-MeO-α-Me-2-benzofuranmethanol | Benzofuran | 4-ClPh, 7-MeO, -CH₂OH | Not specified |

| Dicofol | Benzene | 4-ClPh, CCl₃, -CH₂OH | Acaricide |

| Chlorobenzilate | Benzene + ester | 4-ClPh, -COOEt | Miticide |

Triazole Fungicides: Mechanistic Contrasts

Tebuconazole

Cyproconazole

- Structure: (4-ClPh)-α-(1-cyclopropylethyl)-1H-1,2,4-triazole-1-ethanol.

- Use : Systemic fungicide with broad-spectrum activity against rusts and powdery mildew .

Key Difference: Unlike triazoles, the target compound’s benzofuranmethanol structure may act through non-sterol pathways, though mechanistic data are absent in the evidence.

Biological Activity

The compound alpha-(4-Chlorophenyl)-7-methoxy-alpha-methyl-2-benzofuranmethanol, a benzofuran derivative, has garnered attention in pharmacological research due to its diverse biological activities. Benzofuran compounds are known for their potential therapeutic effects, including anti-inflammatory, antibacterial, and anticancer properties. This article explores the biological activity of this specific compound, highlighting relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular structure of this compound can be broken down into several key components:

- Benzofuran nucleus : A core structure associated with various biological activities.

- Chlorophenyl group : Imparts unique chemical properties that enhance biological interactions.

- Methoxy and methyl substituents : Influence the compound's solubility and reactivity.

Antitumor Activity

Research indicates that benzofuran derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit cell growth in various cancer cell lines, including ovarian and breast cancer.

| Compound | Cell Line | IC50 (μM) | Inhibition Rate (%) |

|---|---|---|---|

| 32 | A2780 | 12 | Not specified |

| 33 | A2780 | 11 | Not specified |

| 36 | K-562 | Not specified | 56.84 |

| 36 | NCI-H460 | Not specified | 80.92 |

These findings suggest that this compound may share similar anticancer mechanisms as other benzofuran derivatives, potentially acting through apoptosis induction or cell cycle arrest .

Antibacterial Activity

The antibacterial properties of benzofuran compounds have been extensively studied. This compound's efficacy against various bacterial strains can be assessed through Minimum Inhibitory Concentration (MIC) tests:

| Bacterial Strain | Activity Level |

|---|---|

| Salmonella typhi | Moderate to strong |

| Bacillus subtilis | Moderate to strong |

| Other strains | Weak to moderate |

This antibacterial activity is attributed to the compound's ability to disrupt bacterial cell membranes or inhibit essential enzymes .

Enzyme Inhibition

The compound also demonstrates potential as an enzyme inhibitor. Specifically, it has shown activity against acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation:

- AChE Inhibition Assay : The percentage inhibition was calculated based on absorbance changes at 405 nm using a standard protocol.

This suggests possible applications in treating neurodegenerative disorders like Alzheimer's disease .

Case Studies

A notable case study involved synthesizing and evaluating a series of benzofuran derivatives, including this compound. The study assessed their anticancer and antibacterial activities using various assays. Results indicated that modifications in the benzofuran structure significantly influenced biological activity, emphasizing the importance of structural optimization in drug design .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing alpha-(4-Chlorophenyl)-7-methoxy-alpha-methyl-2-benzofuranmethanol?

- Methodology : Key steps include benzofuran ring formation via [3,3]-sigmatropic rearrangement (e.g., using NaH/THF for deprotonation and coupling reactions) , followed by functionalization of the 4-chlorophenyl and methoxy groups. Chlorosulfonation and subsequent amidation (as in sulfamoylbenzoyl benzofuran derivatives) may also serve as a template for introducing substituents . Protecting groups, such as benzyl ethers, are critical for regioselectivity during multi-step syntheses .

Q. Which analytical techniques are most reliable for structural confirmation of this compound?

- Methodology :

- X-ray crystallography : Resolves absolute configuration and bond angles, as demonstrated for structurally related benzofuran derivatives (e.g., 5-chloro-2-(4-fluorophenyl)-7-methyl-3-methylsulfinyl-1-benzofuran) .

- NMR spectroscopy : ¹H/¹³C NMR and 2D experiments (COSY, HSQC) verify methoxy, methyl, and aromatic proton environments.

- Chromatography : Column chromatography (hexane/ethyl acetate gradients) ensures purity, with TLC (Rf values) for reaction monitoring .

Q. How do solubility properties influence experimental design for this compound?

- Methodology : The compound’s limited aqueous solubility (inferred from synthesis in THF, dichloromethane ) necessitates polar aprotic solvents for reactions. For biological assays, dimethyl sulfoxide (DMSO) is recommended for stock solutions. Precipitation or aggregation in aqueous buffers should be mitigated via sonication or co-solvents (e.g., PEG-400) .

Advanced Research Questions

Q. How can conflicting data on synthetic yields or byproducts from divergent routes be reconciled?

- Methodology :

- Reaction optimization : Adjust stoichiometry (e.g., NaH equivalents in deprotonation ) or temperature (e.g., controlled oxidation of sulfanyl to sulfinyl groups ).

- Byproduct analysis : LC-MS or HRMS identifies impurities, such as over-oxidized sulfones or regioisomers. Reference standards (e.g., fenofibric acid derivatives ) aid in quantification.

- Computational modeling : DFT calculations predict reaction pathways to minimize competing intermediates .

Q. What strategies enhance regioselectivity during benzofuran ring functionalization?

- Methodology :

- Directed ortho-metalation : Use directing groups (e.g., methoxy) to position substituents .

- Protecting groups : Benzyl or tert-butyldimethylsilyl (TBS) ethers prevent undesired reactions at methoxy sites .

- Electrophilic aromatic substitution : Control electronic effects (e.g., chloro substituents deactivate specific positions) .

Q. How does stereochemistry at the alpha-methyl position impact physicochemical properties?

- Methodology :

- Chiral resolution : Use chiral HPLC or enzymatic kinetic resolution to isolate enantiomers.

- Property comparison : Assess solubility, melting point, and bioactivity differences between enantiomers. For example, sulfinyl group configuration in related benzofurans alters crystal packing .

- Molecular docking : Predict enantiomer-specific binding to biological targets (e.g., enzymes or receptors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.